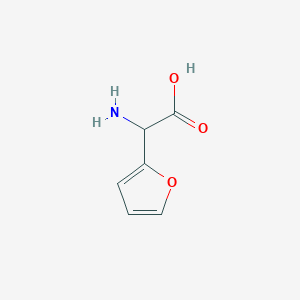
Amino-furan-2-yl-acetic acid
Übersicht
Beschreibung
Amino-furan-2-yl-acetic acid is a compound with the molecular formula C6H7NO3 . It has a molecular weight of 141.12 g/mol . The IUPAC name for this compound is 2-amino-2-(furan-2-yl)acetic acid .
Molecular Structure Analysis
The InChI string for Amino-furan-2-yl-acetic acid isInChI=1S/C6H7NO3/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5H,7H2,(H,8,9) . The Canonical SMILES is C1=COC(=C1)C(C(=O)O)N . Physical And Chemical Properties Analysis
Amino-furan-2-yl-acetic acid has a molecular weight of 141.12 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass are 141.042593085 g/mol . The topological polar surface area is 76.5 Ų . The heavy atom count is 10 .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antimicrobial Applications
2-amino-2-(furan-2-yl)acetic acid has been studied for its potential in creating novel antibacterial agents. The furan ring is a key structure in many pharmacologically active compounds, and its incorporation into new molecules can lead to significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Drug Development
This compound serves as a building block in the synthesis of various drugs. Its unique structure allows it to be used in the development of medications with potential antiviral, anti-inflammatory, and anticancer properties. It’s particularly valuable in the search for new treatments that require the furan nucleus as part of their molecular architecture .
Catalysis
In the field of catalysis, 2-amino-2-(furan-2-yl)acetic acid can be utilized in the synthesis of spiro compounds and other complex organic molecules. It can act as a nucleophile in multi-component reactions, which are pivotal in creating compounds with high stereochemical complexity .
Material Synthesis
The compound is also used in material science, particularly in the synthesis of organic materials that have potential applications in electronics and photonics. Its ability to participate in various organic reactions makes it a versatile precursor for advanced material synthesis .
Biological Studies
Researchers have explored the biological activities of furan derivatives, including 2-amino-2-(furan-2-yl)acetic acid, to understand their role in biological systems. These studies often focus on the compound’s interaction with biological macromolecules and its effects on cellular processes .
Chemical Properties Research
The chemical properties of 2-amino-2-(furan-2-yl)acetic acid, such as its reactivity, stability, and solubility, are subjects of ongoing research. Understanding these properties is crucial for its application in various chemical reactions and processes .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-amino-2-(furan-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5H,7H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYFYPSCJKBYYNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20305362 | |
| Record name | Amino-furan-2-yl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20305362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amino-furan-2-yl-acetic acid | |
CAS RN |
17119-54-9 | |
| Record name | 17119-54-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170418 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Amino-furan-2-yl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20305362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is known about the structure of these compounds?
A2: While the abstract doesn't provide specific molecular formulas, weights, or spectroscopic data, it highlights that the invention revolves around "substituted" derivatives. [] This implies modifications to the core structure of Amino-furan-2-yl-acetic acid and Amino-thien-2-yl-acetic acid. These substitutions likely involve adding various chemical groups to modulate the compounds' properties, potentially influencing their binding affinity, selectivity, and overall pharmacological profile.
Q2: Where can I find more detailed information about these compounds?
A3: The provided research abstract originates from a patent application, indicating that the findings are novel and likely protected intellectual property. [] For comprehensive details regarding the chemical structures, synthesis methods, and specific experimental data, referring to the complete patent document is recommended.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




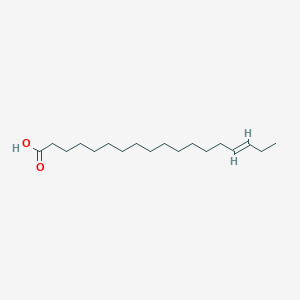
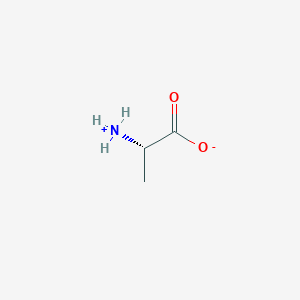
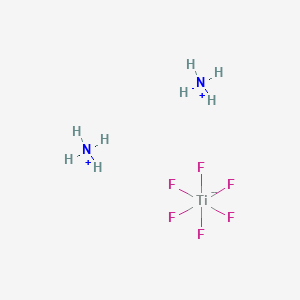
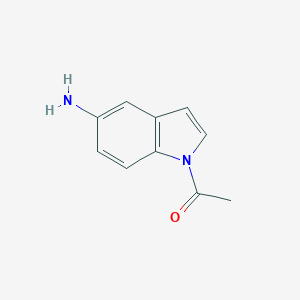
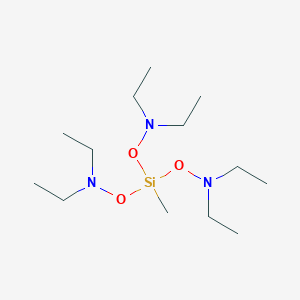

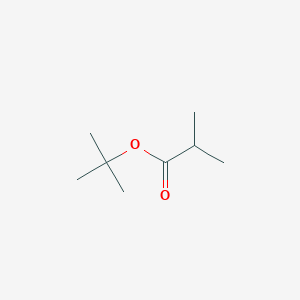
![[(Dichlorosilanediyl)bis(methylene)]bis[dichloro(methyl)silane]](/img/structure/B95703.png)




